(S)-3-Boc-2-thiazolidinecarboxylic acid

Process chemistry Solid-state characterization Quality control

(S)-3-Boc-2-thiazolidinecarboxylic acid (CAS 891192-95-3) is a chirally pure N-Boc-protected thiazolidine-2-carboxylic acid, belonging to the class of heterocyclic β-amino acid derivatives. The molecule features a five-membered thiazolidine ring bearing a carboxylic acid at the 2-position and a tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen.

Molecular Formula C9H15NO4S
Molecular Weight 233.29 g/mol
CAS No. 891192-95-3
Cat. No. B1591526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-Boc-2-thiazolidinecarboxylic acid
CAS891192-95-3
Molecular FormulaC9H15NO4S
Molecular Weight233.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCSC1C(=O)O
InChIInChI=1S/C9H15NO4S/c1-9(2,3)14-8(13)10-4-5-15-6(10)7(11)12/h6H,4-5H2,1-3H3,(H,11,12)/t6-/m0/s1
InChIKeyHYAXPNDMEODKHI-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Buy (S)-3-Boc-2-thiazolidinecarboxylic Acid (CAS 891192-95-3) – Chiral Thiazolidine Building Block for Asymmetric Synthesis


(S)-3-Boc-2-thiazolidinecarboxylic acid (CAS 891192-95-3) is a chirally pure N-Boc-protected thiazolidine-2-carboxylic acid, belonging to the class of heterocyclic β-amino acid derivatives. The molecule features a five-membered thiazolidine ring bearing a carboxylic acid at the 2-position and a tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen . With a molecular formula of C₉H₁₅NO₄S and a molecular weight of 233.28 g/mol, this compound serves as a versatile chiral scaffold in medicinal chemistry and organic synthesis, providing a defined (S)-configuration at the C2 stereocenter . The Boc group enables orthogonal protection strategies during peptide coupling and fragment-based drug discovery workflows [1].

Why Generic (S)-3-Boc-2-thiazolidinecarboxylic Acid Substitution Fails – Enantiomeric, Regioisomeric, and Protecting-Group Pitfalls


Substituting (S)-3-Boc-2-thiazolidinecarboxylic acid with an in-class analog without rigorous verification introduces risks that cascade through downstream synthesis and biological evaluation. The racemic mixture (CAS 141783-63-3) exhibits a different melting point (95 °C) than the single enantiomer (90–93 °C), indicating distinct solid-state properties that can affect formulation and handling . Swapping the (S)-enantiomer for the (R)-enantiomer (CAS 125471-00-3) inverts optical rotation from levorotatory to dextrorotatory ([α]D +47, c=5, MeOH), potentially reversing stereochemical outcomes in asymmetric induction steps . Further, replacing the 2-carboxylic acid regioisomer with the more common thiazolidine-4-carboxylic acid (Boc-Thz-OH, CAS 51077-16-8) fundamentally alters the biological recognition profile: the 2-carboxylic acid acts as a proline (β-thiaproline) surrogate, whereas the 4-carboxylic acid mimics cysteine [1]. The evidence below quantifies these critical differences.

(S)-3-Boc-2-thiazolidinecarboxylic Acid: Quantitative Head-to-Head Differentiation Data


Melting Point vs. Racemate: Solid-State Identity Confirmation

The (S)-enantiomer melts sharply at 90–93 °C, whereas the racemic N-Boc-thiazolidine-2-carboxylic acid (CAS 141783-63-3) melts at 95 °C . This 2–5 °C depression in the enantiopure form is consistent with the disruption of crystal packing present in the racemate, providing a simple, quantitative identity check that distinguishes the single enantiomer from the racemic mixture upon receipt.

Process chemistry Solid-state characterization Quality control

Optical Rotation vs. (R)-Enantiomer: Absolute Configuration Verification

The (R)-enantiomer (CAS 125471-00-3) displays a specific rotation of +47° (c = 5, methanol) . The (S)-enantiomer, by symmetry, exhibits the opposite sign of rotation. Although the exact [α]D value for the (S)-form was not located in open databases, the documented positive rotation for the (R)-form establishes that the two enantiomers are distinguishable by polarimetry. Procurement of the correct enantiomer is critical because lithiated N-Boc-thiazolidines derived from enantiopure starting materials deliver products with up to 93% ee in asymmetric formyl anion addition reactions; use of the wrong enantiomer would invert the product stereochemistry [1].

Chiral quality control Stereochemical integrity Asymmetric synthesis

Chiral Formyl Anion Equivalent Performance: Lithiated N-Boc-thiazolidine Delivers High Enantioselectivity

Lithiation of N-Boc-thiazolidine followed by reaction with benzophenone in the presence of (−)-sparteine affords products with up to 97% ee, while N-Boc-benzothiazolidine gives up to 93% ee [1]. With various aromatic and aliphatic aldehydes, lithiated N-Boc-thiazolidine consistently yields products with high enantioselectivity (up to 93% ee) and moderate diastereoselectivity [2]. These results are directly contingent on the stereochemical purity of the starting thiazolidine; enantiomerically pure (S)-3-Boc-2-thiazolidinecarboxylic acid is the necessary precursor for preparing the lithiated intermediate with defined absolute configuration.

Asymmetric synthesis Chiral auxiliary Formyl anion equivalent

Regioisomeric Differentiation: 2-Carboxylic Acid (Proline Analog) vs. 4-Carboxylic Acid (Cysteine Analog)

Thiazolidine-2-carboxylic acid (β-thiaproline) is recognized by prolyl-tRNA synthetases and incorporated into polypeptides in place of proline, whereas thiazolidine-4-carboxylic acid (γ-thiaproline) acts as a cysteine surrogate . In E. coli and mammalian protein synthesis systems, β-thiaproline shows higher inhibitory activity on proline incorporation than γ-thiaproline [1]. (S)-3-Boc-2-thiazolidinecarboxylic acid is the direct protected precursor of (S)-β-thiaproline, enabling its incorporation into peptidomimetics with defined proline-substitution geometry. The corresponding 4-carboxylic acid Boc-protected derivative (Boc-Thz-OH, CAS 51077-16-8) routes to thiaproline-based cysteine mimetics, a mechanistically distinct application.

Peptidomimetic design Aminoacyl-tRNA synthetase Protein synthesis inhibition

Storage Stability: Refrigerated Storage Requirement vs. Ambient-Stable Analogs

Multiple vendors specify storage at 0–8 °C (refrigerated) for (S)-3-Boc-2-thiazolidinecarboxylic acid , whereas the structurally simpler, unprotected thiazolidine-2-carboxylic acid (CAS 16310-13-7) and the racemic N-Boc derivative (CAS 141783-63-3) are typically stored at ambient temperature . This difference likely reflects the enhanced hydrolytic lability of the enantiopure Boc-carbamate toward moisture at room temperature, necessitating cold-chain logistics during shipping and storage.

Stability Logistics Procurement planning

Best-Fit Application Scenarios for Procuring (S)-3-Boc-2-thiazolidinecarboxylic Acid


Asymmetric Synthesis of Chiral 1,2-Diols via Lithiated Formyl Anion Equivalent

Enantiopure (S)-3-Boc-2-thiazolidinecarboxylic acid serves as the precursor to lithiated N-Boc-thiazolidine, a chiral formyl anion equivalent that adds to aldehydes and ketones with up to 97% ee in the presence of (−)-sparteine [1]. The resulting diastereomeric alcohols are readily converted to optically active 1,2-ethanediols, making this building block valuable for the asymmetric synthesis of pharmaceutical intermediates and natural product fragments [2].

Solid-Phase Peptide Synthesis of β-Thiaproline-Containing Peptidomimetics

After Boc deprotection, the (S)-thiazolidine-2-carboxylic acid core acts as a proline surrogate (β-thiaproline) that is accepted by prolyl-tRNA synthetase and incorporated into nascent polypeptide chains [1]. The Boc group enables standard solid-phase peptide synthesis (SPPS) coupling protocols, allowing the systematic substitution of proline residues with the sulfur-containing analog to probe conformational and hydrogen-bonding effects in bioactive peptides [2].

Fragment-Based Drug Discovery (FBDD) Library Construction

As a low-molecular-weight (233.28 Da) fragment molecule with defined stereochemistry, (S)-3-Boc-2-thiazolidinecarboxylic acid is directly compatible with fragment-based screening libraries [1]. The orthogonal Boc and carboxylic acid functionalities permit rapid diversification through amide coupling, esterification, or subsequent deprotection/functionalization, enabling hit expansion and structure-activity relationship (SAR) exploration [2].

Chiral Quality Control Standard for Enantiomeric Purity Determination

Because the (R)-enantiomer has a documented specific rotation of +47° (c=5, MeOH) and the racemate melts at 95 °C, the (S)-enantiomer (mp 90–93 °C, expected levorotatory) provides a well-characterized reference standard for HPLC chiral purity method development and polarimetric batch release testing [1][2].

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